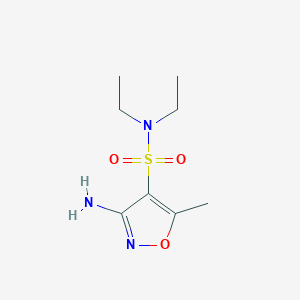

3-amino-N,N-diethyl-5-methyl-1,2-oxazole-4-sulfonamide

Description

Properties

IUPAC Name |

3-amino-N,N-diethyl-5-methyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O3S/c1-4-11(5-2)15(12,13)7-6(3)14-10-8(7)9/h4-5H2,1-3H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRJAVXPXRTBMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(ON=C1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-diethyl-5-methyl-1,2-oxazole-4-sulfonamide typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the oxazole derivative with sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-diethyl-5-methyl-1,2-oxazole-4-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or sulfonamide groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the most significant applications of 3-amino-N,N-diethyl-5-methyl-1,2-oxazole-4-sulfonamide is its potential as an antimicrobial agent. Studies have demonstrated that derivatives of sulfonamides exhibit broad-spectrum antibacterial activity. For example, compounds similar to this compound have shown effectiveness against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Recent research has also indicated that this compound may possess anticancer properties. Investigations into related oxazole derivatives have revealed significant growth inhibition against several cancer cell lines, suggesting a potential therapeutic role in cancer treatment . The mechanism of action is believed to involve the disruption of cellular processes critical for cancer cell survival.

Agricultural Applications

Herbicide Development

The sulfonamide moiety in this compound contributes to its potential use in herbicide formulations. Research has shown that compounds with similar structures can inhibit specific enzymes involved in plant growth, making them suitable candidates for developing selective herbicides .

Pesticidal Properties

In addition to herbicidal applications, derivatives of this compound have been explored for their pesticidal properties. Their efficacy against various pests can be attributed to their ability to interfere with metabolic pathways essential for pest survival .

Environmental Applications

Biodegradation Studies

The environmental impact of pharmaceuticals and agrochemicals is a growing concern. Research has focused on the biodegradation of compounds like this compound by microbial communities. Studies indicate that certain bacteria can utilize these compounds as carbon sources, thus playing a role in bioremediation efforts .

Water Treatment

The compound's ability to degrade in wastewater treatment processes highlights its relevance in environmental science. Understanding the degradation pathways can help develop strategies for removing harmful residues from water systems .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 3-amino-N,N-diethyl-5-methyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

3-Amino-N,N,5-trimethyl-1,2-oxazole-4-sulfonamide

- Substituents : Trimethyl groups at positions 3 and 4.

- Key Differences: Replacing diethylamino with dimethylamino reduces steric bulk and lipophilicity. This alteration may enhance aqueous solubility but decrease membrane permeability compared to the diethyl analogue.

- Relevance : The trimethyl variant serves as a simplified model for studying the impact of alkyl chain length on sulfonamide activity .

Sulfamethoxazole (4-Amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide)

- Substituents : A benzene ring linked to the sulfonamide group and a 5-methylisoxazole moiety.

- Key Differences: The aromatic benzenesulfonamide group in sulfamethoxazole enhances π-π stacking interactions, contributing to its antibacterial activity by targeting dihydropteroate synthase. In contrast, the diethylamino group in the target compound may favor interactions with hydrophobic enzyme pockets .

4-Amino-N-[5-(hydroxymethyl)-4-methyl-1,2-oxazol-3-yl]benzenesulfonamide

- Substituents : Hydroxymethyl and methyl groups on the oxazole ring.

- This contrasts with the diethylamino group, which prioritizes lipophilicity .

Physicochemical Properties

- Lipophilicity: Diethylamino groups increase logP values compared to dimethyl or hydroxymethyl substituents, suggesting enhanced lipid membrane penetration.

- Solubility : Polar groups (e.g., hydroxymethyl in ) improve aqueous solubility, whereas alkyl chains (diethyl, methyl) reduce it.

Comparative Data Table

Biological Activity

3-Amino-N,N-diethyl-5-methyl-1,2-oxazole-4-sulfonamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects.

Chemical Structure and Synthesis

The compound features an oxazole ring, an amino group, and a sulfonamide functional group, which contribute to its biological properties. The synthesis typically involves the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of the amino group through nucleophilic substitution reactions and the formation of the sulfonamide group via reaction with sulfonyl chlorides.

This compound exhibits its biological activity through interactions with specific molecular targets. It may inhibit enzymes, bind to receptors, or interfere with cellular signaling pathways. Detailed investigations are necessary to elucidate these mechanisms further.

Anticancer Properties

Research has highlighted the potential anticancer activity of compounds related to this compound. A study evaluated a series of 1,3-oxazole sulfonamides against the NCI-60 human tumor cell lines, revealing promising growth inhibitory properties. The best-performing compounds showed GI50 values in the low micromolar to nanomolar ranges, indicating significant potency against leukemia cell lines .

| Compound | Mean GP | Mean GI50 (μM) |

|---|---|---|

| 60 | 31.76 | 1.18 |

| 61 | 30.57 | N/A |

| 62 | 31.39 | 3.92 |

This table summarizes the growth inhibition data for selected compounds related to oxazole derivatives .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Studies on similar sulfonamide derivatives have shown varying degrees of effectiveness against common pathogens such as E. coli and S. aureus. Modifications in side chains have been linked to enhanced antimicrobial properties .

Study on Anticancer Activity

In a notable study published in May 2021, a series of novel oxazole sulfonamides were synthesized and screened for their ability to inhibit cancer cell growth. The study found that specific substitutions on the sulfonamide nitrogen significantly impacted their potency against leukemia cell lines . The results indicated that these compounds could serve as lead candidates for further drug development.

Antimicrobial Efficacy Assessment

Another research effort focused on evaluating the antimicrobial efficacy of various derivatives related to sulfanilamide and their structural modifications. It was observed that increasing the length of side chains generally enhanced activity against E. coli and C. albicans, demonstrating the importance of structural optimization in developing effective antimicrobial agents .

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR confirm substituent positions and electronic environments (e.g., diethylamino group splitting patterns).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm) .

How can researchers resolve contradictions in biological activity data for sulfonamide derivatives across different assay systems?

Advanced Research Question

Contradictions often arise from assay-specific variables (e.g., cell permeability, protein binding). Methodological approaches include:

- Cross-validation : Compare results from in vitro (e.g., enzyme inhibition assays) and in silico (molecular docking) studies to identify assay artifacts .

- Pharmacokinetic profiling : Assess solubility, stability, and metabolite interference using HPLC or LC-MS .

- Dose-response analysis : Ensure activity is concentration-dependent and not due to off-target effects .

What strategies mitigate side reactions during the functionalization of the oxazole ring in this compound?

Advanced Research Question

- Electron-donating groups : The methyl and diethylamino groups stabilize intermediates during substitution, reducing unwanted oxidation or ring-opening.

- Reagent selection : Use mild oxidizing agents (e.g., HO) over aggressive ones (KMnO) to preserve the oxazole ring .

- Protection/deprotection : Temporarily block reactive sites (e.g., amino group) using Boc or Fmoc chemistry .

What are the primary challenges in scaling up the synthesis of this compound from laboratory to pilot scale, and how can they be addressed?

Basic Research Question

- Heat dissipation : Exothermic reactions (e.g., sulfonylation) require jacketed reactors to maintain temperature control.

- Solvent recovery : Switch from low-boiling solvents (e.g., DCM) to recyclable alternatives (e.g., THF) .

- Purification : Replace column chromatography with crystallization or distillation for cost-effective bulk processing .

How does the electronic environment of the sulfonamide group influence its reactivity in nucleophilic substitution reactions?

Advanced Research Question

The sulfonamide’s electron-withdrawing nature activates the oxazole ring for nucleophilic attack. Key factors:

- Resonance effects : The sulfonyl group stabilizes transition states via resonance, enhancing reactivity at the C4 position.

- Steric hindrance : Diethylamino groups may slow reactions at adjacent sites, directing substitution to less hindered positions .

What in vitro assays are most suitable for preliminary evaluation of the biological activity of this compound?

Basic Research Question

- Enzyme inhibition assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates.

- Cell viability assays : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) .

- Binding studies : Surface plasmon resonance (SPR) quantifies affinity for protein targets .

How can computational chemistry tools predict the target interactions of this compound?

Advanced Research Question

- Molecular docking : Simulate binding poses with proteins (e.g., using AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with sulfonamide oxygen).

- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .

- QSAR modeling : Correlate structural features (e.g., Hammett constants) with activity data to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.